molecular formula C5H8O3 B10844236 (E)-4-hydroxypent-2-enoic acid

(E)-4-hydroxypent-2-enoic acid

Cat. No. B10844236
M. Wt: 116.11 g/mol
InChI Key: YANJKPZKTWMMOF-NSCUHMNNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-pent-2-enoic acid can be synthesized through several methods. One common approach involves the hydroxylation of pentenoic acid derivatives. For instance, the sulfonation of 4-pentenoic acid can yield the corresponding γ-lactone, which can then be hydrolyzed to produce 4-Hydroxy-pent-2-enoic acid .

Industrial Production Methods: Industrial production of 4-Hydroxy-pent-2-enoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-pent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-pent-2-enoic acid.

    Reduction: The double bond in the pentenoic acid chain can be reduced to form 4-hydroxy-pentanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-oxo-pent-2-enoic acid.

    Reduction: 4-hydroxy-pentanoic acid.

    Substitution: Various substituted pentenoic acid derivatives.

Scientific Research Applications

4-Hydroxy-pent-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxylation and oxidation.

    Medicine: Potential applications in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-pent-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The double bond in the pentenoic acid chain also plays a crucial role in its chemical behavior.

Similar Compounds:

  • 2-Hydroxy-pent-4-enoic acid
  • 3-Hydroxy-pent-2-enoic acid
  • 4-Hydroxy-pentanoic acid

Comparison: 4-Hydroxy-pent-2-enoic acid is unique due to the specific position of the hydroxyl group and the double bond in its structure. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. For example, 2-Hydroxy-pent-4-enoic acid has the hydroxyl group on the second carbon, leading to different reactivity and applications .

properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(E)-4-hydroxypent-2-enoic acid

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-4,6H,1H3,(H,7,8)/b3-2+

InChI Key

YANJKPZKTWMMOF-NSCUHMNNSA-N

Isomeric SMILES

CC(/C=C/C(=O)O)O

Canonical SMILES

CC(C=CC(=O)O)O

Origin of Product

United States

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